
(4-methylidenecyclohexyl)methoxymethylbenzene
描述
(4-methylidenecyclohexyl)methoxymethylbenzene is an organic compound with the molecular formula C14H18O. It is a derivative of benzene, featuring a methylenecyclohexyl group and a methoxymethyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylidenecyclohexyl)methoxymethylbenzene typically involves the reaction of 4-methylenecyclohexanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-methylenecyclohexanol is replaced by the benzyl group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the process.
化学反应分析
Types of Reactions
(4-methylidenecyclohexyl)methoxymethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
科学研究应用
(4-methylidenecyclohexyl)methoxymethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of (4-methylidenecyclohexyl)methoxymethylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
- (4-Methylenecyclohexyl)benzene
- 4-Methoxybenzyl bromide
- 4-Bromobenzyl methyl ether
Uniqueness
(4-methylidenecyclohexyl)methoxymethylbenzene is unique due to the presence of both a methylenecyclohexyl group and a methoxymethyl group attached to the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C15H20O |
|---|---|
分子量 |
216.32 g/mol |
IUPAC 名称 |
(4-methylidenecyclohexyl)methoxymethylbenzene |
InChI |
InChI=1S/C15H20O/c1-13-7-9-15(10-8-13)12-16-11-14-5-3-2-4-6-14/h2-6,15H,1,7-12H2 |
InChI 键 |
DPVFQJDQJZUFMD-UHFFFAOYSA-N |
规范 SMILES |
C=C1CCC(CC1)COCC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3-Methylthiophen-2-yl)methyl]acetamide](/img/structure/B8664737.png)
![tert-butyl N-[(1S)-1-{6-bromo-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate](/img/structure/B8664751.png)
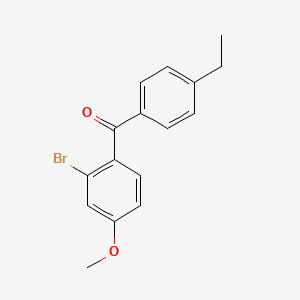
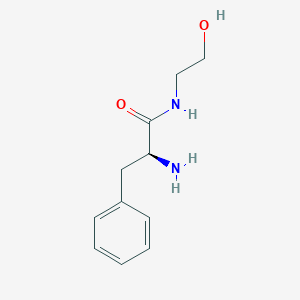
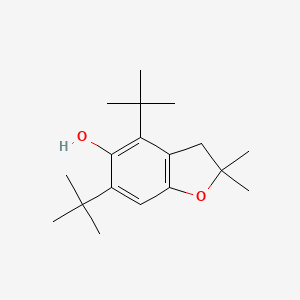
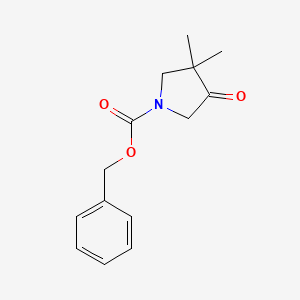
![3-Chloro-6-[4-(methanesulfonyl)phenyl]pyridazine](/img/structure/B8664787.png)
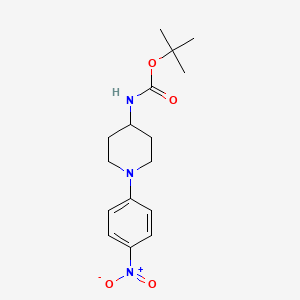
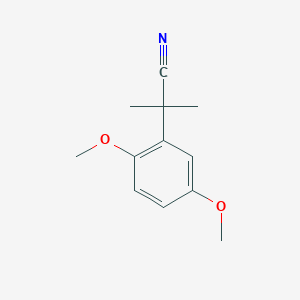
![Diisopropyl {5-[(dimethylamino)methyl]-3-thienyl}boronate](/img/structure/B8664825.png)
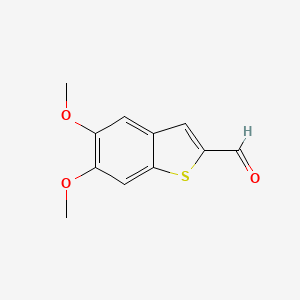
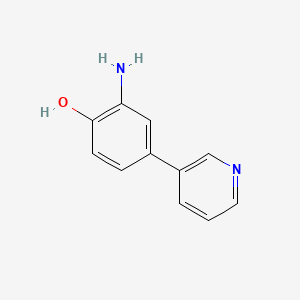
![{5-[(Dimethylamino)methyl]-2-furyl}boronic acid](/img/structure/B8664836.png)
![Methyl 4-{[2-(pyridin-3-yl)ethyl]carbamoyl}benzoate](/img/structure/B8664842.png)
